molecular formula C10H15ClN2O2 B2373270 N-(2-aminoethyl)-4-methoxybenzamide hydrochloride CAS No. 3560-43-8

N-(2-aminoethyl)-4-methoxybenzamide hydrochloride

Cat. No.: B2373270
CAS No.: 3560-43-8
M. Wt: 230.69
InChI Key: AMLJHJBMBLPOJH-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-4-methoxybenzamide hydrochloride: is a chemical compound that features a benzamide core substituted with an aminoethyl group and a methoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

N-(2-aminoethyl)-4-methoxybenzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some amides can cause skin and eye irritation, and inhalation or ingestion can be harmful .

Future Directions

The future research directions for a compound like “N-(2-aminoethyl)-4-methoxybenzamide hydrochloride” would depend on its properties and potential applications. For example, if it has medicinal properties, future research could focus on drug development and clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-4-methoxybenzamide hydrochloride typically involves the reaction of 4-methoxybenzoic acid with 2-aminoethanol, followed by the conversion of the resulting amide to its hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control can optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(2-aminoethyl)-4-methoxybenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of 4-hydroxybenzamide derivatives.

    Reduction: Formation of N-(2-aminoethyl)-4-methoxybenzylamine.

    Substitution: Formation of various substituted benzamide derivatives depending on the substituent used.

Comparison with Similar Compounds

Uniqueness: N-(2-aminoethyl)-4-methoxybenzamide hydrochloride is unique due to the presence of both the aminoethyl and methoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

N-(2-aminoethyl)-4-methoxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-14-9-4-2-8(3-5-9)10(13)12-7-6-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLJHJBMBLPOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 6.4 g (0.04 mol) of 4-methoxybenzoic acid in 60 ml of chloroform are added dropwise at 10°, 5.5 ml (0.04 mol) of triethylamine and then 3.8 ml (0.04 mol) of ethyl chloroformate. The solution obtained is then added dropwise at 5° to a solution of 10.7 ml (0.16 mol) of ethylenediamine in 100 ml of chloroform. After stirring at room temperature for 2 hours, the mixture is filtered. The filtrate is concentrated under reduced pressure and then excess ethylenediamine is removed in a high vacuum. The residue is acidified with dilute hydrochloric acid and extracted several times with ethyl acetate. The aqueous phase is made alkaline with 28% sodium hydroxide solution and extracted three times with chloroform. After drying and concentrating the chloroform extracts, the residue is converted into the hydrochloride. By recrystallization from ethanol/ether there are obtained 3.4 g of N-(2-aminoethyl)-4-anisamide hydrochloride (see Example 7 of German Offenlegungsschrift 2.616.486), m.p. 186°-189°. The free base melts at 37°-38°.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Quantity
3.8 mL
Type
reactant
Reaction Step Three
Quantity
10.7 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

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